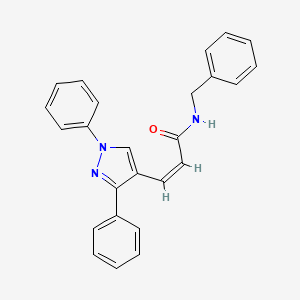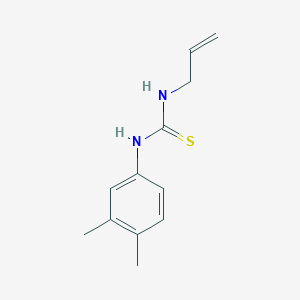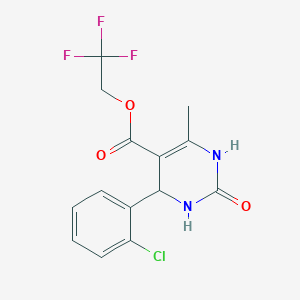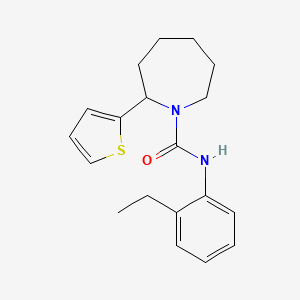
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide, also known as BDPA, is a compound that has been extensively studied for its potential applications in scientific research. BDPA is a synthetic compound that belongs to the class of pyrazole derivatives. It has been found to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is not fully understood. However, it has been suggested that N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide exerts its biological activities by modulating various signaling pathways. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been found to exhibit diverse biochemical and physiological effects. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using commercially available starting materials. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in scientific research, and its biological activities have been well characterized. However, there are also some limitations to using N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide in lab experiments. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a synthetic compound that may not accurately reflect the biological activities of natural compounds. Furthermore, the biological activities of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide. One potential direction is to investigate the structure-activity relationship of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide and its derivatives to identify compounds with improved biological activities. Another potential direction is to investigate the potential of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide as a therapeutic agent for various diseases, including inflammatory diseases, oxidative stress-related diseases, and cancer. Furthermore, it would be interesting to investigate the potential of N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide can be synthesized by a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, which is then converted to 1,3-diphenyl-1H-pyrazole-4-carboxamide. The final step involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxamide with benzyl acrylate in the presence of a catalyst to yield N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide.
Applications De Recherche Scientifique
N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, N-benzyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
(Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c29-24(26-18-20-10-4-1-5-11-20)17-16-22-19-28(23-14-8-3-9-15-23)27-25(22)21-12-6-2-7-13-21/h1-17,19H,18H2,(H,26,29)/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDHENCRGDQQPQ-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4976273.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)
![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)
![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)

![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)
